molecular formula C13H13NO2 B2816901 Methyl 2-(2-methylquinolin-8-yl)acetate CAS No. 1412256-13-3

Methyl 2-(2-methylquinolin-8-yl)acetate

Cat. No.: B2816901
CAS No.: 1412256-13-3
M. Wt: 215.252
InChI Key: MVYIDFCWKYEFLL-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methylquinolin-8-yl)acetate” is a chemical compound with the linear formula C13H13NO2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its linear formula, C13H13NO2 . This indicates that the compound contains 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Synthesis of Quinoline Derivatives

    A study by Tabassum et al. (2014) focused on synthesizing novel quinoline derivatives with potential ABTS radical-scavenging and antimicrobial activities. This indicates a broader chemical interest in quinoline compounds, which could include Methyl 2-(2-methylquinolin-8-yl)acetate (Tabassum et al., 2014).

  • Palladation Studies

    Deeming and Rothwell (1978) explored the palladation of 8-methylquinoline and related derivatives. This research contributes to understanding the metal coordination properties of such compounds, which could include this compound (Deeming & Rothwell, 1978).

  • Spectral-Luminescence Properties

    A study by Mikhailov et al. (2015) on 2-styryl-8-hydroxyquinoline derivatives revealed their blue-green luminescence properties. This suggests potential applications in material sciences for similar quinoline derivatives (Mikhailov et al., 2015).

Biological Activity and Applications

  • Antimicrobial Potentials

    Research by Kim et al. (2014) on 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, demonstrated potent activities against foodborne bacteria. This implies that structurally related compounds like this compound may also possess antimicrobial properties (Kim et al., 2014).

  • Photochemical Behavior

    A study by Ma et al. (2017) on (8-substituted-7-hydroxyquinolinyl)methyl acetates revealed their photochemical reactions and photophysical processes. This suggests potential applications in photochemistry and materials science (Ma et al., 2017).

Other Applications

  • Organometallic Chemistry: Research by Nonoyama (1974) on the synthesis of organorhodium(III) complexes with 8-methylquinoline indicates the utility of such compounds in developing organometallic complexes, hinting at potential applications for similar quinolines (Nonoyama, 1974).

Future Directions

The future directions for research on “Methyl 2-(2-methylquinolin-8-yl)acetate” and related compounds could involve further exploration of their potential biological activities and applications in medicine, particularly in cancer treatment . Additionally, research could focus on developing more efficient synthesis methods for these compounds .

Properties

IUPAC Name

methyl 2-(2-methylquinolin-8-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-7-10-4-3-5-11(13(10)14-9)8-12(15)16-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYIDFCWKYEFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2CC(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2-methylquinolin-8-yl)acetic acid (1.45 g, 7.21 mmol) in dry MeOH (100 mL) was added chlorotrimethylsilane (1.82 mL, 14.4 mmol) dropwise at 0° C. After addition, the reaction mixture was stirred at reflux for 2 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and saturated sodium bicarbonate (20 mL). The organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give methyl 2-(2-methylquinolin-8-yl)acetate (1.35 g, 87.0%) as an oil.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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